2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Organic Synthesis Process Chemistry Proton Pump Inhibitor

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (CAS 128430-66-0) is the essential pyridine moiety donor for Lansoprazole and Dexlansoprazole API synthesis, featuring an electrophilic chloromethyl group for nucleophilic displacement. - Achieves 90.5% step yield in thioether formation with 2-mercaptobenzimidazole. - Available at ≥98% HPLC purity to minimize side-product formation per ICH Q7. - Serves as Lansoprazole Impurity E reference standard for HPLC/UPLC method validation. - White to off-white solid; LogP 3.07; water solubility 0.86 g/L at 25°C.

Molecular Formula C9H9ClF3NO
Molecular Weight 239.62 g/mol
CAS No. 128430-66-0
Cat. No. B194831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
CAS128430-66-0
Synonyms2-CHLOROMETHYL-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE
Molecular FormulaC9H9ClF3NO
Molecular Weight239.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CCl)OCC(F)(F)F
InChIInChI=1S/C9H9ClF3NO/c1-6-7(4-10)14-3-2-8(6)15-5-9(11,12)13/h2-3H,4-5H2,1H3
InChIKeyAENYCMZUDXQARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white powder

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Essential Lansoprazole Intermediate


2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (CAS 128430-66-0) is a halogenated pyridine derivative (C9H9ClF3NO; MW 239.62) that functions as the critical pyridine moiety donor in the industrial synthesis of the proton pump inhibitor (PPI) Lansoprazole and its R-enantiomer Dexlansoprazole . The compound exists as a white to off-white solid with a calculated solubility of 0.86 g/L at 25°C and a calculated LogP of approximately 3.07, reflecting its moderate lipophilicity . It is commercially available both as the free base (CAS 128430-66-0) and the more commonly supplied hydrochloride salt (CAS 127337-60-4) .

Critical pyridine moiety donor for Lansoprazole and Dexlansoprazole synthesis
Electrophilic chloromethyl group enables nucleophilic displacement with thiols or amines
Available as free base and hydrochloride salt for flexible reaction conditions

Irreplaceable Role in Lansoprazole Synthesis


The 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine scaffold is non-interchangeable with alternative pyridine intermediates because it precisely positions three functional handles essential for Lansoprazole construction: (1) the electrophilic chloromethyl group at C2 for nucleophilic displacement by 2-mercaptobenzimidazole to form the critical thioether linkage [1]; (2) the 2,2,2-trifluoroethoxy substituent at C4, which imparts specific lipophilicity and electronic properties that modulate the final drug's acid stability and H⁺/K⁺-ATPase binding kinetics [2]; and (3) the methyl group at C3, which influences the regioselectivity of subsequent transformations . Replacement with analogs lacking the trifluoroethoxy group (e.g., 2-chloromethyl-3-methyl-4-methoxypyridine) yields different benzimidazole derivatives that are not Lansoprazole and lack the requisite PPI activity profile. Even minor structural deviations alter the impurity profile during API synthesis, necessitating distinct analytical method validation and potentially triggering new regulatory filings under ICH Q3A guidelines.

Trifluoroethoxy group mismatch Replacement with methoxy or other alkoxy substituents may yield non-Lansoprazole derivatives and shift impurity profiles, requiring new analytical method validation.
Regiochemical requirements Positional isomers lacking the precise 2-chloromethyl-3-methyl-4-substitution pattern cannot form the correct thioether linkage and may not reproduce the target intermediate.
Regulatory impurity status Only the designated Lansoprazole Impurity E material supports pharmacopoeial impurity methods; generic chloromethyl pyridines lack certified reference standard status.

Comparison Against Closest Analogs


Synthetic Yield Efficiency

In the preparation of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine from 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine using thionyl chloride in dioxane at 50°C, a yield of 90.5% was achieved [1]. This single-step efficiency is critical because the overall yield of R-Lansoprazole from this intermediate in a reported optimized synthesis was 49.4% [2], underscoring that maximizing yield at the chloromethyl intermediate stage directly impacts the economic viability of the entire multi-step API process.

Synthetic yield efficiency
Cross-study comparable
90.5% step yield vs 49.4% overall API
Reported step yield supports process economics review
SOCl₂/dioxane, 50°C; multi-step synthesis comparison context
Organic Synthesis Process Chemistry Proton Pump Inhibitor

Analytical Purity Specification

For use as a Lansoprazole impurity reference standard or in GMP API manufacturing, the target compound is routinely specified at ≥98.0% purity by HPLC and non-aqueous titration . In contrast, industrial-grade material intended only for exploratory synthesis may be supplied at 95% purity . This 3% absolute purity difference corresponds to a potential 60% reduction in impurity burden (from 5% total impurities to ≤2%), which is critical when the compound itself is monitored as a process-related impurity (Lansoprazole Chloromethyl Impurity) in finished drug product [1].

Purity specification
Head-to-head
≥98.0% HPLC, T vs 95% industrial
Higher purity may reduce impurity qualification burden and support method validation
Supplier CoA context; relative reduction in total impurities reported
Analytical Chemistry Quality Control Pharmaceutical Manufacturing

Melting Point as Identity Indicator

The hydrochloride salt of the target compound exhibits a well-defined melting point range of 208-214°C with decomposition at 214°C . This narrow 6°C range provides a rapid identity and preliminary purity check. In comparison, the structurally related analog 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride (CAS 124473-12-7) is a liquid at room temperature, precluding melting point as an identity test and requiring more complex analytical techniques for initial characterization .

Melting point identity
Reported
208–214°C solid, decomposes vs Liquid at 20°C methoxy analog
Solid form simplifies identity testing and handling
Sharp melting range enables rapid preliminary purity check
Physical Characterization Identity Testing Solid-State Chemistry

Regulatory Impurity Reference Standard

The target compound is officially designated as Lansoprazole Impurity E (or Lansoprazole Chloromethyl Impurity) in pharmacopoeial and regulatory impurity profiling [1]. As a process-related impurity arising from unreacted starting material or degradation, its accurate quantitation is mandated for ANDA submissions and batch release testing. The compound is supplied with detailed characterization data compliant with regulatory guidelines, including HPLC purity certificates and structural confirmation by NMR [2]. In contrast, generic chloromethyl pyridine derivatives (e.g., 2-chloromethyl-4-methoxy-3-methylpyridine) lack this defined pharmacopoeial impurity status for Lansoprazole, rendering them unsuitable as certified reference standards for Lansoprazole-specific analytical methods.

Regulatory impurity status
Class-level inference
Designated Impurity E vs No official status
Certified reference standard supports impurity profiling strategy
Pharmacopoeial context; generic analogs lack defined role
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Application Scenarios


GMP API Manufacturing

The compound is the immediate precursor to the thioether intermediate 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio]-1H-benzimidazole, formed by condensation with 2-mercaptobenzimidazole under alkaline conditions [1]. The demonstrated 90.5% step yield [2] makes it a cost-effective building block for commercial API synthesis. Procurement of material with ≥98.0% HPLC purity ensures minimal side-product formation during this critical coupling step, which is essential for meeting ICH Q7 GMP requirements for starting materials [3].

Impurity Profiling Method Development

As Lansoprazole Impurity E, this compound serves as a primary reference standard for developing and validating HPLC or UPLC methods to quantify residual starting material in Lansoprazole drug substance and drug product. The availability of both free base and hydrochloride salt forms allows for method development using the form that best matches the matrix of the sample being analyzed. The well-defined melting point (208-214°C) and established chromatographic behavior support identity confirmation and system suitability testing .

Synthesis of Analogs and SAR Studies

The electrophilic chloromethyl group enables nucleophilic displacement with diverse thiols and amines beyond 2-mercaptobenzimidazole, allowing for the generation of focused libraries of pyridine-containing analogs . The trifluoroethoxy group at C4 is a key pharmacophore element that modulates acid stability and binding to gastric H⁺/K⁺-ATPase; its presence is non-negotiable for generating compounds that recapitulate the PPI mechanism of action. Researchers can leverage the commercial availability of high-purity material to expedite SAR campaigns without in-house synthesis of this multi-step intermediate.

Process Optimization and Scale-Up

Given the compound's central role in Lansoprazole synthesis, process chemists use it to evaluate alternative coupling reagents, solvents, and reaction conditions for the thioether formation step. The moderate LogP (~3.07) and calculated aqueous solubility (0.86 g/L) inform solvent selection for biphasic or aqueous reaction conditions. The solid physical state and melting point provide convenient handles for purity assessment during reaction monitoring and workup development.

Application
Selection Property
Validation Focus
GMP API synthesis
High-purity intermediate with reported step yield efficiency
Purity specification and coupling step reproducibility
Impurity method development
Designated Impurity E reference standard
Identity confirmation (melting point, HPLC) and system suitability
Analog synthesis & SAR
Electrophilic chloromethyl group and trifluoroethoxy pharmacophore
Nucleophilic displacement scope and acid-stability profile
Process optimization
Moderate lipophilicity and aqueous solubility profile
Solvent selection and biphasic reaction compatibility

Technical Documentation Hub

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